Product packaging for Cap-dependent endonuclease-IN-23(Cat. No.:)

Cap-dependent endonuclease-IN-23

カタログ番号: B12416093
分子量: 527.5 g/mol
InChIキー: NKFNQBUTOXCBGL-YADHBBJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Cap-Dependent Endonucleases in Viral Pathogenesis

The pathogenicity of many viruses is intrinsically linked to their ability to efficiently replicate within a host. Cap-dependent endonucleases play a pivotal role in this process for several viral families, directly impacting their ability to cause disease.

Segmented negative-strand RNA viruses (sNSVs), such as those from the Orthomyxoviridae (e.g., influenza viruses), Arenaviridae, and Bunyavirales order, have evolved a unique mechanism called cap-snatching to synthesize their messenger RNA (mRNA). nih.gov These viruses cannot produce their own 5'-cap structures, which are essential for the initiation of protein synthesis and for protecting the mRNA from degradation by host enzymes. tind.io

The cap-snatching process involves the viral RNA-dependent RNA polymerase (RdRp) binding to a host cell's mRNA and cleaving it near the 5' end, typically 10 to 20 nucleotides downstream of the cap. nih.govexpasy.org This "snatched" capped fragment is then used as a primer to initiate the transcription of the viral genome into viral mRNA. expasy.orgwikipedia.org This clever strategy allows the virus to produce mRNAs that are recognized by the host's translational machinery, effectively hijacking it for its own protein production. nih.gov For the influenza virus, this process occurs in the host cell nucleus, while for most other sNSVs, it takes place in the cytoplasm. expasy.org

The cap-dependent endonuclease is an integral component of the viral RdRp and is directly responsible for the cleavage of host mRNAs during cap-snatching. asm.org This enzymatic activity is absolutely essential for the initiation of viral mRNA synthesis. rxlist.comnih.gov Without a functional cap-dependent endonuclease, the virus cannot produce the necessary capped primers, leading to a halt in viral transcription and replication. rxlist.com

The process is highly regulated. For instance, in the influenza virus, the polymerase is activated to perform cap-snatching only after sequentially binding to the 5' and 3' terminal sequences of the viral RNA (vRNA). nih.gov This ensures that the endonuclease activity is specifically directed towards the production of viral mRNAs. The resulting viral mRNAs possess a 5' terminal extension of 10-20 nucleotides that are not encoded in the viral genome, a tell-tale sign of cap-snatching. wikipedia.org

The critical and exclusive role of cap-dependent endonucleases in the life cycle of these viruses makes them an attractive target for antiviral therapies. tind.ioasm.orgpnas.org A key advantage of targeting this enzyme is that it is specific to the virus; there are no known cap-dependent endonuclease enzymes encoded in the human genome. pnas.org This specificity allows for the development of drugs that can inhibit viral replication with potentially minimal side effects on the host.

Inhibiting the cap-dependent endonuclease directly prevents the initiation of viral replication, thereby reducing the viral load. rxlist.comresearchgate.net This strategy has been successfully exploited in the development of antiviral drugs. mdpi.com The conservation of the cap-dependent endonuclease across different viral families, such as Orthomyxoviridae and the order Bunyavirales, suggests that inhibitors targeting this enzyme could have broad-spectrum antiviral activity. pnas.org

Overview of Cap-dependent endonuclease-IN-23

This compound is a compound identified as an inhibitor of the viral cap-dependent endonuclease. It represents a class of molecules being investigated for their potential as antiviral agents.

The discovery of inhibitors for cap-dependent endonuclease is rooted in the fundamental understanding of the influenza virus replication cycle. Early research identified that the cap-binding function resides in the PB2 subunit of the viral polymerase, while the endonuclease cleavage site is located on the PB1 subunit. nih.gov This knowledge paved the way for targeting these specific enzymatic activities.

The development of potent and selective small molecule inhibitors of the cap-dependent endonuclease, such as baloxavir (B560136) marboxil, marked a significant advancement in antiviral therapy. mdpi.comnih.govacs.org These inhibitors work by blocking the "cap-snatching" process, thereby preventing viral gene transcription and replication. researchgate.netresearchgate.net The success of these first-generation inhibitors has spurred further research into novel compounds with improved properties. nih.govresearchgate.net

The primary rationale for developing new cap-dependent endonuclease inhibitors like IN-23 is to expand the arsenal (B13267) of antiviral drugs and address potential resistance to existing therapies. nih.gov While current inhibitors are highly effective, the emergence of drug-resistant viral strains is a constant concern. nih.govresearchgate.net Research into new chemical scaffolds and compounds aims to identify molecules that can overcome existing resistance mechanisms.

Furthermore, there is a significant need for broad-spectrum antiviral agents that can be effective against a range of sNSVs, including emerging and high-consequence pathogens like those in the Bunyavirales order. pnas.orgbohrium.comresearchgate.net By targeting the conserved cap-dependent endonuclease, researchers hope to develop inhibitors with activity against multiple viral families, providing a crucial tool for public health preparedness. The exploration of compounds like this compound is part of this ongoing effort to discover and develop the next generation of effective antiviral treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23F2N3O7 B12416093 Cap-dependent endonuclease-IN-23

3D Structure

Interactive Chemical Structure Model





特性

分子式

C26H23F2N3O7

分子量

527.5 g/mol

IUPAC名

[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1

InChIキー

NKFNQBUTOXCBGL-YADHBBJMSA-N

異性体SMILES

CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

正規SMILES

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

製品の起源

United States

Molecular Mechanism of Action of Cap Dependent Endonuclease in 23

Target Identification and Characterization

The antiviral activity of Cap-dependent endonuclease-IN-23 stems from its ability to target a highly conserved enzymatic domain within the viral replication machinery of different virus families.

In influenza viruses, the primary target of this compound is the cap-dependent endonuclease (CEN) enzyme, which is located in the N-terminal domain of the polymerase acidic (PA) subunit. medchemexpress.combohrium.compnas.org The influenza virus polymerase is a heterotrimeric complex consisting of the PA, PB1, and PB2 subunits. bohrium.com This polymerase is responsible for transcribing the viral RNA genome into messenger RNA (mRNA).

To initiate transcription, the virus employs a unique "cap-snatching" mechanism. researchgate.netnih.gov The PB2 subunit of the polymerase binds to the 5' cap of host cell pre-mRNAs. Subsequently, the endonuclease domain within the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap. vulcanchem.com These capped fragments are then used as primers to initiate the synthesis of viral mRNA by the polymerase's active site in the PB1 subunit. nih.gov By inhibiting the endonuclease function of the PA subunit, this compound effectively blocks the generation of these essential primers, thereby halting viral mRNA synthesis and subsequent viral replication. medchemexpress.comnih.gov

The cap-snatching mechanism is not exclusive to influenza viruses; it is a conserved strategy among many segmented negative-strand RNA viruses, including those in the Bunyavirales order, which encompasses families like Bunyaviridae and Arenaviridae. bohrium.compnas.org In these viruses, the cap-dependent endonuclease functionality resides within the N-terminal domain of the large (L) protein, which is the viral RNA-dependent RNA polymerase. bohrium.com

Structural and functional analyses have revealed significant homology between the endonuclease active sites of the influenza PA subunit and the L protein of bunyaviruses and arenaviruses. pnas.orgpnas.org This conservation makes the endonuclease an attractive target for broad-spectrum antiviral drugs. pnas.orgnih.gov this compound has demonstrated inhibitory activity against the polymerases of viruses from these families. This suggests that the compound targets the homologous endonuclease domain in their respective L proteins, representing a mechanistically similar inhibition to that seen in influenza viruses. vulcanchem.comnih.gov

Table 1: In Vitro Inhibitory Activity of this compound Against Viral Polymerases

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against the full-length viral polymerases from different virus families.

Virus FamilyVirus ExamplePolymerase TargetThis compound IC₅₀
OrthomyxoviridaeInfluenza B Virus (IBV)PA Subunit85 nM
PhenuiviridaeSFTSVL Protein4.2 µM
HantaviridaeHTNVL Protein12.7 µM

Data sourced from gel-based substrate depletion assays using recombinant polymerases. vulcanchem.com

The structural foundation of the cap-dependent endonuclease active site is highly conserved across different viral families and is key to understanding the inhibitory action of compounds like this compound. Crystal structure analyses of the influenza PA endonuclease domain reveal a core structure that closely resembles other endonucleases. vulcanchem.com

The active site is characterized by a cluster of conserved acidic amino acid residues and a histidine. vulcanchem.com This catalytic center coordinates two divalent metal cations, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are essential for the enzyme's nucleolytic activity. vulcanchem.comnih.gov The two-metal-ion mechanism facilitates the hydrolysis of the phosphodiester bond in the target host mRNA. The specific arrangement of these ions and the surrounding amino acids creates a binding pocket for both the RNA substrate and for inhibitors that can effectively chelate the metal ions. researchgate.net

Biochemical Inhibition of Endonuclease Activity

This compound functions by directly interfering with the catalytic process of the endonuclease enzyme.

Enzyme kinetic assays are used to quantify the potency of inhibitors. The inhibitory activity of this compound has been measured using in vitro assays with recombinant viral polymerases. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies have shown that this compound is a potent inhibitor of the influenza B virus endonuclease, with an IC₅₀ value of 85 nM. vulcanchem.com Its efficacy extends to other viruses that rely on cap-snatching, demonstrating a broad spectrum of activity. For instance, it inhibits the endonuclease of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Hantaan Virus (HTNV) with IC₅₀ values of 4.2 µM and 12.7 µM, respectively. vulcanchem.com This data highlights its potent biochemical inhibition of the target enzyme across different viral families.

The catalytic activity of the cap-dependent endonuclease is critically dependent on the presence of divalent metal cations, such as Mn²⁺ or Mg²⁺, which act as cofactors. nih.govnih.gov These ions are positioned within the active site to facilitate the cleavage of the RNA substrate. vulcanchem.com

The primary mechanism of inhibition for this compound and other inhibitors in its class is the chelation of these essential metal cofactors. pnas.orgnih.gov By binding to and sequestering the Mn²⁺ or Mg²⁺ ions within the enzyme's active site, this compound renders the enzyme catalytically inactive. This metal-chelating mechanism prevents the endonuclease from performing its cap-snatching function, thereby blocking viral transcription. The specificity of the inhibition is achieved through the inhibitor's structural complementarity to the active site pocket that houses the metal ions. researchgate.net Furthermore, compounds like this compound may form additional hydrogen bonds with conserved residues in the active site, enhancing their binding and efficacy, even against some viral strains that have developed resistance to other inhibitors. vulcanchem.com

Substrate Specificity of Endonuclease Activity and Impact of this compound

The cap-dependent endonuclease exhibits a degree of flexibility in its substrate. Structural and biochemical studies have revealed that the enzyme can bind and cleave both RNA and DNA oligonucleotides. nih.govresearchgate.net However, the natural substrate is host-cell mRNA. The enzyme's binding groove contains conserved pockets that recognize and position the RNA substrate for cleavage, typically 10-13 nucleotides from the 5' cap. nih.govnih.gov Interactions with the 2' hydroxyl groups of the RNA's ribose moieties appear to optimize binding and cleavage efficiency, indicating a preference for RNA over DNA. nih.gov

The impact of this compound is direct and decisive. By binding to the endonuclease active site, it competitively inhibits the binding of host mRNA. This prevents the cleavage of the host mRNA cap, thereby starving the viral polymerase of the primers needed to initiate transcription of its own genome. This cessation of viral mRNA synthesis is a terminal event for the virus within the host cell, effectively suppressing the infection. medchemexpress.commdpi.com

Structural Basis of this compound Interaction with Target Endonucleases

The precise three-dimensional arrangement of an inhibitor within its target enzyme's active site is fundamental to understanding its potency and guiding the development of future antiviral agents.

Ligand-Protein Co-crystallography and Complex Structures

While specific co-crystal structures for this compound are not yet publicly available, extensive X-ray crystallography has been performed on the influenza PA endonuclease domain in complex with analogous inhibitors, such as Baloxavir (B560136) acid (BXA). acs.orgresearchgate.net These studies reveal that the inhibitor sits (B43327) snugly within a binding cleft on the endonuclease surface. researchgate.net This binding is stabilized by a network of interactions, most critically the chelation of the two catalytic metal ions (Mn²⁺/Mg²⁺) by a metal-binding pharmacophore on the inhibitor. pnas.orgacs.org This mode of binding is the hallmark of this class of endonuclease inhibitors. It is anticipated that this compound, as a potent CEN inhibitor, adopts a similar binding pose to effectively inhibit the enzyme. medchemexpress.commedchemexpress.cn

Mapping Binding Pockets and Key Interacting Residues

The binding pocket of the influenza cap-dependent endonuclease is a well-defined cavity at the enzyme's active site. Analysis of co-crystal structures for inhibitors like BXA has allowed for detailed mapping of the key amino acid residues involved in inhibitor binding and catalysis. These residues can be grouped by their primary function in the interaction.

Key Interacting Residues in the Influenza Endonuclease Active Site

Residue Function in Binding and Catalysis Source(s)
Metal-Coordinating Residues
His41 Coordinates one of the two catalytic metal ions (Mn²⁺/Mg²⁺). acs.org
Glu80 Coordinates one of the two catalytic metal ions. acs.org
Asp108 Coordinates one of the two catalytic metal ions. acs.org
Glu119 Coordinates one of the two catalytic metal ions. acs.org
Inhibitor/Substrate Interaction Residues
Tyr24 Forms π-π stacking interactions with the aromatic portions of the inhibitor. Altered placement of this residue can reduce inhibitor binding. mdpi.complos.org
Ile120 Forms hydrogen bonds and van der Waals contacts with the inhibitor. mdpi.comacs.org
Resistance-Associated Residues
Glu23 Mutations (e.g., E23G/K) can alter the position of Tyr24, weakening inhibitor binding. plos.org

This compound is expected to engage with this same constellation of residues to achieve its inhibitory effect. Its chemical structure would be optimized to form strong interactions within this pocket, thereby effectively competing with the natural substrate and inhibiting enzymatic function.

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic movements and interactions between a ligand and its protein target over time. While specific MD studies on this compound have not been published, simulations performed on the closely related inhibitor BXA provide significant insights into the binding process. researchgate.netexlibrisgroup.com

These simulations have been crucial in explaining the mechanisms of drug resistance. For instance, MD studies on the I38T mutant of the endonuclease revealed that the mutation from isoleucine to the smaller threonine residue eliminates a stabilizing CH-pi interaction between the inhibitor and the enzyme. researchgate.netexlibrisgroup.com This loss of interaction leads to a significant reduction in binding affinity and, consequently, drug efficacy. researchgate.net The simulations can predict changes in binding free energy for various mutations, correlating well with experimentally observed reductions in inhibitor sensitivity. exlibrisgroup.com Such computational studies are vital for predicting the impact of emerging viral mutations and for designing next-generation inhibitors that are less susceptible to resistance.

Resistance Mechanisms and Viral Adaptation to Cap Dependent Endonuclease in 23

Identification of Resistance-Associated Mutations

Several key mutations in the PA endonuclease domain have been identified that confer resistance to Cap-dependent endonuclease-IN-23. The most frequently observed substitution is at position 38, where isoleucine (I) is replaced by threonine (T), designated as I38T. cdc.govpnas.orgpnas.org This particular mutation has been detected in patients following treatment and is considered a primary pathway to resistance. cdc.gov

Other significant amino acid changes associated with reduced susceptibility include substitutions at positions E23 (to G or K), E18 (to G), A36 (to V), and A37 (to T). nih.govnih.gov These mutations, while generally less frequent than I38T, also contribute to the landscape of resistance. For instance, the E23K substitution has been detected in a child even without prior treatment with the inhibitor. nih.govwho.int The PA-E18G substitution has also been shown to decrease susceptibility. nih.gov

The following table summarizes the common amino acid substitutions in the PA endonuclease domain and their association with resistance.

Original Amino Acid Position Substituted Amino Acid(s) Significance
Isoleucine (I)38Threonine (T), Phenylalanine (F), Methionine (M), Leucine (L)Most common resistance mutation, significantly reduces inhibitor susceptibility. cdc.govpnas.orgpnas.orgnih.gov
Glutamic Acid (E)23Glycine (G), Lysine (K), Arginine (R)Confers reduced susceptibility. nih.govnih.gov
Glutamic Acid (E)18Glycine (G)Decreases inhibitor susceptibility. nih.gov
Alanine (A)36Valine (V)Associated with reduced susceptibility. nih.gov
Alanine (A)37Threonine (T)Contributes to resistance. nih.gov

The cap-dependent endonuclease function is not exclusive to influenza viruses. It is also found in other viral families, such as Arenaviridae and Bunyaviridae, where it resides in the L protein. researchgate.netnih.gov While the specific inhibitor is primarily targeted against influenza, the conserved nature of the endonuclease domain suggests a potential for cross-resistance. nih.gov

Studies on bunyaviruses have shown that their cap-snatching endonuclease can be inhibited by baloxavir-like compounds, although with lower potency compared to influenza. mdpi.com Resistance to these inhibitors in bunyaviruses has been linked to amino acid substitutions within the endonuclease region of the L protein. nih.gov For example, in lymphocytic choriomeningitis virus (LCMV), mutations in the L protein's endonuclease domain have been shown to confer resistance to cap-dependent endonuclease inhibitors. nih.gov This highlights a conserved mechanism of resistance across different virus families that utilize a cap-snatching mechanism for transcription.

Impact of Mutations on this compound Susceptibility

The identified mutations directly affect the efficacy of this compound by altering its interaction with the viral PA protein.

The impact of resistance mutations is quantified by the fold-change in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. A higher fold-change indicates a greater reduction in susceptibility.

The I38T substitution in the PA protein consistently leads to a significant increase in EC50/IC50 values. Studies have reported fold-changes ranging from 27.2 to as high as 287-fold for this mutation. nih.govnih.gov Other substitutions at the I38 position, such as I38F and I38M, also result in substantial fold-increases in EC50 values. nih.gov

Mutations at other sites generally result in a more moderate reduction in susceptibility. For example, the E23K substitution shows a 4.7-fold higher EC50 value. nih.gov The PA-E18G substitution has been found to decrease susceptibility by 9-fold. nih.gov

The following table presents a summary of the fold-change in EC50/IC50 values for various PA mutations.

Mutation Virus Type/Subtype Fold-Change in EC50/IC50 Reference
I38TInfluenza A(H1N1)27.2 - 81 nih.govnih.gov
I38TInfluenza A(H3N2)54 - 72.3 nih.govnih.govosti.gov
I38TInfluenza B54.5 nih.govosti.gov
I38FInfluenza A(H1N1)10.6 nih.gov
I38LInfluenza A(H1N1)15.3 nih.govosti.gov
E23KInfluenza A(H1N1)4.7 nih.gov
E199DInfluenza A(H1N1)5.4 nih.govosti.gov
E18GInfluenza A9 nih.gov

Mutations in the PA endonuclease domain directly impact the binding of this compound. The I38T substitution, for instance, disrupts a crucial hydrophobic interaction between the inhibitor and the side chain of isoleucine at position 38. nih.gov The replacement with the polar threonine residue compromises this interaction, thereby reducing the inhibitor's binding affinity. nih.gov

Thermodynamic studies of inhibitor binding to mutant enzymes have shown that resistance mutations can profoundly alter the energetics of the interaction. acs.orgnih.gov These changes can manifest as a decrease in binding affinity, which may be driven by alterations in both enthalpy and entropy. acs.org The loss of favorable interactions, such as the hydrophobic contact with I38, directly contributes to a less favorable binding free energy, leading to reduced inhibitor potency.

Viral Fitness and Transmission of Resistant Strains

A critical aspect of antiviral resistance is the fitness of the resistant viral strains, which encompasses their ability to replicate and transmit. While some resistance mutations can impair viral fitness, others may have a minimal impact, allowing the resistant virus to persist and spread.

Studies have shown that influenza viruses with the I38T/F/M substitutions exhibit impaired PA endonuclease activity compared to the wild-type virus. pnas.orgpnas.org The I38T and I38F substitutions, in particular, have been shown to decrease viral replication in cell cultures. pnas.orgpnas.org However, despite this reduced in vitro fitness, these resistant viruses were still capable of transmitting between ferrets, a standard model for influenza transmission. pnas.orgpnas.org

In some influenza B virus backgrounds, the I38T mutation did not show a major difference in viral replication kinetics compared to the wild-type virus. nih.gov This suggests that the impact of a resistance mutation on viral fitness can be strain-dependent. nih.govmdpi.com The potential for transmission of these resistant viruses from treated individuals raises concerns about their spread in the community. pnas.orgpnas.org While they may not compete as effectively with wild-type viruses in an untreated population, their ability to transmit underscores the importance of continued surveillance for resistance. pnas.orgpnas.org

In Vitro Replication Kinetics of Resistant Viruses

There is no published research detailing the in vitro replication kinetics of viruses that have developed resistance specifically to this compound. Studies on other inhibitors, such as baloxavir (B560136), have shown that resistance mutations, like I38T in the PA protein, can sometimes lead to impaired viral fitness in cell culture, though this is not a universal finding and can depend on the viral strain and the specific mutation. nih.gov

Studies on Viral Transmissibility in Animal Models

No studies on the transmissibility of viruses resistant to this compound in animal models have been found in the public literature. For other cap-dependent endonuclease inhibitors, ferret models have been used to assess the transmissibility of resistant variants. For instance, some studies have shown that viruses with certain resistance mutations can transmit efficiently between animals, raising concerns about their potential clinical and public health impact. plos.orgnih.gov

Stability of Resistance Genotypes During Passage

Information regarding the stability of resistance genotypes to this compound during serial passage in vitro or in vivo is not available. Research on baloxavir-resistant mutants, such as those with the PA I38T substitution, has indicated that these mutations can be stable over multiple passages in cell culture, even in the absence of the drug. plos.orgresearchgate.net

Mechanisms of Resistance Development

The specific mechanisms of resistance development to this compound have not been elucidated in published studies.

Structural Analysis of Mutant Endonucleases in Complex with this compound

There are no publicly available crystal structures or molecular modeling studies of mutant influenza virus endonucleases in complex with this compound. Structural analyses have been crucial in understanding resistance to other inhibitors like baloxavir, where mutations such as I38T, E23K, and A36V have been shown to alter the inhibitor's binding to the endonuclease active site. nih.govnih.govresearchgate.netacs.org These studies reveal that resistance can arise from the loss of key hydrophobic or van der Waals interactions between the inhibitor and the enzyme. nih.gov

Selection Pressure and Emergence Dynamics in Preclinical Settings

There is a lack of information on the selection pressure and the dynamics of the emergence of resistance to this compound in preclinical studies. The development of resistance to antiviral drugs is a known concern, and preclinical studies for other cap-dependent endonuclease inhibitors have focused on understanding the frequency of resistance emergence under drug pressure. nih.govmdpi.com

Structure Activity Relationship Sar and Rational Design Strategies for Cap Dependent Endonuclease in 23 Analogs

Key Pharmacophores and Structural Motifs for Endonuclease Inhibition

The core of CEN inhibitors' activity lies in their ability to chelate the bivalent metal ions, typically Mn²⁺ or Mg²⁺, within the enzyme's active site. pnas.orgnih.gov This metal-chelating pharmacophore is a fundamental requirement for potent inhibition. researchgate.netacs.org

Key structural motifs that contribute to the inhibitory action include:

Metal-Binding Pharmacophores (MBP): These are essential for coordinating with the metal ions in the CEN active site. acs.org Fragment-based drug discovery campaigns have successfully utilized MBP libraries to identify initial hits. acs.org

Carbamoyl (B1232498) Pyridone Bicycle (CAB) Scaffolds: This structural framework, found in compounds like baloxavir (B560136) acid derivatives, has shown potent anti-bunyaviral activities, highlighting its versatility across different viral families that utilize a CEN. nih.gov

Dihydroxy-1H-indole-2-carboxamides: This scaffold has been identified through virtual screening and demonstrated inhibitory activity in the low micromolar range. nih.gov

Pyromeconic Acid Derivatives: These have been identified as potent endonuclease inhibitors through screening of metal-binding pharmacophore libraries. acs.org

Structural studies have revealed that the binding of these inhibitors to the active site effectively blocks the endonuclease's enzymatic function, thereby preventing viral transcription. researchgate.netnih.gov

Modifications and Their Impact on Inhibitory Potency and Spectrum

Systematic modifications of lead compounds have led to the optimization of inhibitory potency and the broadening of the antiviral spectrum.

Side Chain Modifications: In carbamoyl pyridone bicycle (CAB) compounds, a large lipophilic side chain at the 1-position and a small alkyl group at the 3-position were found to enhance activity against bunyaviruses. nih.gov

Carboxyl Group Importance: The 7-carboxyl group on the CAB scaffold is essential for anti-bunyaviral activity, and its conversion to various bioisosteres reduces potency. nih.gov This highlights the critical role of this functional group in interacting with the target enzyme.

Fragment Growth and Merging: Starting from initial fragment hits, strategies of fragment growth and merging have been employed to design more potent molecules. This approach led to the development of a compound with an IC50 of 14 nM against the endonuclease. acs.org

Substitution on Diphenylmethyl Structures: Replacing the dibenzothiepin of baloxavir with a diphenylmethyl structure containing electron-withdrawing groups was found to enhance endonuclease inhibition. mdpi.com The presence of a chiral center in this structure was also beneficial for activity. mdpi.com

Heterocyclic Replacements: Replacing the diphenylthiazide structure of baloxavir with five-membered heterocycles, such as tetrazole, can maintain or even enhance binding to the receptor protein. mdpi.com

These modifications underscore the importance of a detailed understanding of the inhibitor's binding mode to guide the rational design of more effective antiviral agents. nih.govmdpi.com

Computational Chemistry Approaches

Computational methods have become indispensable in the discovery and optimization of CEN inhibitors.

Molecular docking is a powerful tool to predict the binding conformation and affinity of inhibitors within the CEN active site. mdpi.comdocumentsdelivered.com Studies have shown that the binding modes of newly designed compounds are often consistent with the crystal structures of known inhibitors. documentsdelivered.comresearchgate.net For instance, docking studies of baloxavir derivatives revealed that diphenylcarbinol structures can bind effectively to the receptor protein, with electron-absorbing groups enhancing this interaction. mdpi.com These computational models provide a structural basis for understanding SAR and for rationally designing new analogs. nih.gov

Virtual screening (VS) of large chemical databases has proven to be a successful strategy for identifying novel CEN inhibitors. nih.gov A coupled pharmacophore/docking VS approach led to the identification of compounds with a bis-dihydroxy-1H-indole-2-carboxamide scaffold that exhibited low micromolar inhibitory activity. nih.gov Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, combined with side-chain hopping and molecular docking, has been used to generate and select novel candidate inhibitors. documentsdelivered.comresearchgate.net This multi-faceted computational approach allows for the efficient exploration of chemical space and the prioritization of compounds for experimental testing. researchgate.net

Strategies to Overcome Resistance

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. nih.govsciencedaily.com For CEN inhibitors like baloxavir, resistance mutations, such as I38T, have been observed. nih.govacs.org

A key strategy to combat resistance is to design inhibitors that target highly conserved regions of the endonuclease active site. researchgate.netnih.gov The active site is generally well-conserved across different influenza strains, making it an attractive target. pnas.org By designing compounds that interact with residues essential for catalysis and that are less prone to mutation, the likelihood of resistance development can be minimized. pnas.orgnih.gov Structural and biochemical studies of resistant mutants provide crucial information for the design of next-generation inhibitors that can overcome these challenges. nih.govnih.gov For example, understanding how mutations like I38T affect inhibitor binding allows for the design of new compounds that are less susceptible to such changes. acs.org

Development of Multi-Target or Combination Approaches

The development of multi-target or combination therapeutic strategies for cap-dependent endonuclease (CEN) inhibitors, a class to which Cap-dependent endonuclease-IN-23 belongs, is a key area of research aimed at enhancing antiviral efficacy and combating potential drug resistance. While specific combination studies involving this compound are not extensively documented in publicly available literature, the strategies employed for other CEN inhibitors, such as baloxavir marboxil, provide a foundational framework for potential applications.

One of the primary combination strategies involves the concurrent use of a CEN inhibitor with a neuraminidase inhibitor (NAI). nih.govnih.gov This approach targets two distinct and essential stages of the influenza virus life cycle. The CEN inhibitor acts early by blocking the "cap-snatching" process required for viral mRNA transcription, while the NAI acts late by preventing the release of newly formed virus particles from infected cells. nih.gov This dual-pronged attack is hypothesized to produce a synergistic antiviral effect.

Research on baloxavir marboxil, a first-in-class CEN inhibitor, has demonstrated the potential of this combination approach. nih.govnih.gov In vitro studies have shown that the combination of baloxavir acid (the active form of baloxavir marboxil) with neuraminidase inhibitors results in synergistic inhibition of viral replication. nih.govnih.gov

Furthermore, in vivo studies in mouse models of influenza A virus infection have substantiated these findings. The combination of baloxavir marboxil and oseltamivir (B103847) phosphate (B84403) was found to be more effective at reducing viral titers and protecting against mortality than either drug administered as a monotherapy. nih.govnih.gov

The rationale for developing multi-target inhibitors or combination therapies extends to addressing the emergence of drug-resistant viral strains. acs.org While CEN is a highly conserved target among influenza virus strains, mutations can arise that reduce the susceptibility to CEN inhibitors. nih.govacs.org By combining drugs with different mechanisms of action, the selective pressure for the emergence of resistant variants to either drug may be reduced.

Another avenue of exploration is the development of single molecules that can inhibit multiple viral targets. While still a nascent field for influenza, the concept of multi-target inhibitors is gaining traction in antiviral research. For CEN inhibitors, this could involve designing molecules that not only chelate the metal ions in the CEN active site but also interact with other viral proteins or host factors essential for viral replication. The structural understanding of how CEN inhibitors bind to the active site provides a basis for the rational design of such multi-target agents. acs.org

The table below summarizes the findings from a study on the combination of baloxavir marboxil and oseltamivir phosphate in a mouse model of influenza A virus infection.

Table 1: Efficacy of Baloxavir Marboxil and Oseltamivir Phosphate Combination Therapy in Mice

Treatment GroupViral Titer Reduction (log10 TCID50/mL)Survival Rate (%)
Baloxavir marboxil (0.5 mg/kg) + Oseltamivir phosphate (10 mg/kg)More effective than either monotherapyHigher than either monotherapy
Baloxavir marboxil (1.5, 15, and 50 mg/kg)Significant reductionSignificantly prolonged survival
Oseltamivir phosphate (10 and 50 mg/kg)Little effect10% and 40% respectively

This data is derived from a study on baloxavir marboxil and is presented here to illustrate the potential of combination therapies for the broader class of cap-dependent endonuclease inhibitors. nih.gov

Future Directions in Cap Dependent Endonuclease in 23 Research

Further Elucidation of Endonuclease Allosteric Sites and Regulatory Mechanisms

The influenza virus polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, possesses a sophisticated regulatory system. nih.govoup.com The cap-binding site is located on the PB2 subunit, while the endonuclease active site has been identified on the PA and PB1 subunits. nih.govresearchgate.net The activation of these sites is a regulated process; for instance, the binding of the 5' vRNA to the polymerase is known to activate the cap-binding function. nih.gov This inherent regulation suggests the presence of allosteric sites—locations distinct from the active catalytic site where binding by a molecule can modulate enzyme activity. youtube.com

A crucial future direction for Cap-dependent endonuclease-IN-23 research is the detailed mapping and characterization of these potential allosteric sites on the endonuclease enzyme complex. nih.gov While current inhibitors like this compound target the active site, allosteric inhibitors could offer significant advantages. By binding to a different site, they would not compete with the host-derived cap substrate and could potentially be less susceptible to resistance mutations that arise within the active site itself. Identifying these sites through advanced biochemical and structural techniques will be essential for developing next-generation, non-competitive endonuclease inhibitors.

Exploration of this compound Activity Against Other Viral Families with Cap-Snatching Mechanisms

The cap-snatching mechanism is not unique to the Orthomyxoviridae family (influenza viruses). It is also employed by other segmented negative-strand RNA viruses, notably those in the order Bunyavirales, which includes families like Arenaviridae and Phenuiviridae. pnas.orgnih.govnih.gov The structural and functional homology of the endonuclease domain across these viral families provides a strong rationale for exploring the broad-spectrum potential of cap-dependent endonuclease inhibitors. pnas.org

Significant research has already demonstrated that inhibitors developed for influenza's endonuclease have potent activity against various bunyaviruses. pnas.orgnih.gov For example, certain influenza CEN inhibitors have shown to be 100 to 1,000 times more active in vitro than ribavirin (B1680618) against Lassa virus (LASV), Junin virus (JUNV), and lymphocytic choriomeningitis virus (LCMV). pnas.org A critical future endeavor will be to systematically evaluate the efficacy of this compound against a panel of these viruses, such as Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), Heartland virus, and Lassa virus. nih.govnih.gov Success in this area could position this compound not just as an anti-influenza agent, but as a broad-spectrum antiviral for treating severe and often fatal viral hemorrhagic fevers. pnas.org

Table 1: Antiviral Activity of Cap-Dependent Endonuclease Inhibitors (CENis) Against Various Viral Families

Viral FamilyVirusObserved CENi ActivityReference
OrthomyxoviridaeInfluenza A & BPotent inhibitory activity. Primary target. mdpi.com
ArenaviridaeLassa Virus (LASV)Potent in vitro activity observed with some CENis. pnas.org
ArenaviridaeJunin Virus (JUNV)Potent in vitro activity observed with some CENis. pnas.org
ArenaviridaeLymphocytic choriomeningitis virus (LCMV)Potent in vitro and in vivo activity in mouse models. pnas.org
PhenuiviridaeSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)Antiviral activity demonstrated with some CENis. nih.gov
PeribunyaviridaeLa Crosse Virus (LACV)Antiviral activity demonstrated with some CENis. pnas.org

Advanced Structural Biology for High-Resolution Insights into Inhibitor-Enzyme Complexes

Structure-based drug design has been instrumental in the development of cap-dependent endonuclease inhibitors. nih.govnih.gov X-ray crystallography has provided high-resolution structures of the N-terminal domain of the influenza PA subunit (PAN), revealing how inhibitors chelate the two essential metal ions (typically Mg²⁺ or Mn²⁺) in the active site. nih.govresearchgate.net These structural studies have also been vital in understanding the mechanisms of drug resistance, such as the I38T mutation in the PA subunit, which can reduce inhibitor binding. acs.org

A pivotal step in the research and development of this compound will be to obtain high-resolution co-crystal structures of the compound bound to the wild-type and known mutant forms of the PA endonuclease. acs.orgresearchgate.net Such studies would provide precise, atomic-level details of the specific interactions between this compound and the enzyme's active site. This information is invaluable for understanding its potency and for guiding medicinal chemistry efforts to create second-generation inhibitors with improved binding affinity and a higher barrier to resistance. researchgate.netrcsb.org

Development of Novel Assays for High-Throughput Screening of Cap-Dependent Endonuclease Inhibitors

The discovery and optimization of antiviral compounds rely on robust and efficient screening assays. nih.gov While traditional methods like cytopathic effect (CPE) assays are useful, the future of drug discovery lies in more sophisticated high-throughput screening (HTS) platforms. nih.gov For cap-dependent endonuclease inhibitors, this includes fluorescence-based enzymatic assays and cell-based reporter assays, where viral replication is linked to the expression of a reporter gene like luciferase. nih.gov

Future research should focus on developing and implementing novel HTS assays tailored for cap-dependent endonuclease inhibitors. One promising avenue is the use of sequencing-based neutralization assays, which allow for the simultaneous testing of a compound's efficacy against a multitude of viral strains with different genetic backgrounds. biorxiv.org Applying such technology to screen libraries for new chemical scaffolds or to characterize compounds like this compound would accelerate the discovery of new drug candidates and provide a deeper understanding of their activity spectrum. Furthermore, refining HTS-compatible methods that can distinguish between active-site and allosteric inhibitors would be a significant advancement. nih.gov

Investigating Synergistic Effects of this compound with Other Antiviral Mechanisms in Preclinical Models

Combination therapy is a cornerstone of modern antiviral treatment, offering the potential for enhanced efficacy and a reduced risk of drug resistance. Studies involving the cap-dependent endonuclease inhibitor baloxavir (B560136) have consistently shown synergistic effects when combined with neuraminidase inhibitors (NAIs) such as oseltamivir (B103847), zanamivir, and peramivir. nih.gov Synergy has also been reported with other classes of antivirals, including the polymerase inhibitor favipiravir. google.com

A critical path forward for this compound is the rigorous investigation of its synergistic potential in preclinical models. nih.gov By combining it with antivirals that have different mechanisms of action—for example, an NAI that blocks viral release—it may be possible to attack the virus at multiple points in its lifecycle, leading to a more profound and durable antiviral response. The effectiveness of such combinations is often quantified using a Combination Index (CI), where a value less than 0.8 typically indicates synergy. nih.gov Preclinical studies in cell cultures and animal models will be essential to identify the most potent and promising combination regimens for future clinical development. nih.gov

Table 2: In Vitro Synergistic Effects of Cap-Dependent Endonuclease Inhibitor S-033447 (Baloxavir Acid) with Neuraminidase Inhibitors (NAIs)

CEN InhibitorCombination Drug (NAI)Combination Index (CI) ValueEffectReference
S-033447Oseltamivir acid<0.8Synergistic nih.gov
S-033447Zanamivir hydrate<0.8Synergistic nih.gov
S-033447Laninamivir<0.8Synergistic nih.gov
S-033447Peramivir trihydrate<0.8Synergistic nih.gov

Data derived from studies on S-033447, the active form of baloxavir marboxil, against influenza A/PR/8/34 virus in MDCK cells. A CI value ≤ 0.8 is indicative of synergy.

Q & A

Q. What is the molecular mechanism of Cap-dependent endonuclease-IN-23 (CEN-IN-23) in inhibiting influenza A virus replication, and what experimental approaches validate its specificity?

CEN-IN-23 targets the cap-dependent endonuclease (CEN) activity critical for viral mRNA maturation, thereby blocking viral replication. Key validation methods include:

  • In vitro enzymatic assays : Measure inhibition of CEN activity using purified viral polymerase complexes and fluorogenic substrates .
  • Cell-based viral replication assays : Quantify reductions in viral load (e.g., via RT-qPCR) in infected MDCK or A549 cells treated with CEN-IN-23 .
  • Selectivity profiling : Compare effects on host cap-dependent translation using puromycin incorporation assays to rule off-target toxicity .

Q. What standardized protocols are recommended for determining the IC50 of CEN-IN-23 in antiviral studies?

  • Dose-response curves : Test serial dilutions (e.g., 0.1–100 µM) in influenza A-infected cell lines, with controls (e.g., oseltamivir).
  • Endpoint measurements : Use plaque reduction assays or viral RNA quantification.
  • Data normalization : Express results relative to cell viability (MTT assay) to exclude cytotoxicity .

Q. How does CEN-IN-23 compare to other cap-dependent translation inhibitors (e.g., 4EGI-1) in modulating host-viral translation balance?

  • Dual-luciferase assays : Co-transfect cells with cap-dependent (firefly) and IRES-driven (Renilla) reporters to assess selective inhibition.
  • Ribosome profiling : Identify shifts in viral vs. host mRNA translation in treated cells .

Q. Table 1. Key Properties of CEN-IN-23

PropertyValue/DescriptionSource
CAS Number2741952-36-1Patent WO2021233302A1
Molecular FormulaC₂₆H₂₃F₂N₃O₇
Molecular Weight527.47 g/mol
Primary TargetInfluenza A cap-dependent endonuclease
Key Validation MethodsIn vitro enzymatic assays, viral load quantification

Advanced Research Questions

Q. How can contradictory data on cap-dependent vs. IRES-mediated translation in viral replication be resolved using CEN-IN-23?

  • Mechanistic dissection : Use CEN-IN-23 to selectively inhibit cap-dependent translation while monitoring IRES-driven viral protein synthesis (e.g., HIV-1 pr55Gag) via Western blot .
  • siRNA knockdown : Deplete eIF4E or DAP5 to isolate contributions of cap-independent pathways .
  • Single-virus tracking : Visualize viral RNA translation dynamics in live cells using fluorescent ribosome tagging .

Q. What strategies improve the pharmacokinetic (PK) profile of CEN-IN-23 for neurotropic influenza models?

  • Deuteriation : Introduce deuterium at metabolic hotspots to enhance half-life (see for deuterated analogs) .
  • Blood-brain barrier (BBB) penetration assays : Use in vitro BBB models (e.g., hCMEC/D3 cells) to optimize logP and polar surface area .
  • Metabolic stability testing : Perform liver microsome assays to identify degradation hotspots .

Q. How can researchers design studies to evaluate synergistic effects of CEN-IN-23 with polymerase inhibitors (e.g., baloxavir)?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in viral titer reduction .
  • Resistance profiling : Serial passage experiments to assess emergence of dual-resistant strains .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-response data with high variability in CEN-IN-23 studies?

  • Nonlinear regression models : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for IC50 values in small-sample studies .

Q. How should researchers address discrepancies in CEN-IN-23 efficacy across different influenza A subtypes (e.g., H1N1 vs. H3N2)?

  • Structural modeling : Compare CEN binding pockets across subtypes using cryo-EM or molecular dynamics simulations .
  • Deep mutational scanning : Identify resistance mutations in viral polymerase under CEN-IN-23 selection pressure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。